Sodium isonicotinate tetrahydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;pyridine-4-carboxylate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na.4H2O/c8-6(9)5-1-3-7-4-2-5;;;;;/h1-4H,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFKCOMWBQSDD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].O.O.O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sodium Isonicotinate Tetrahydrate: A Strategic Ligand for Advanced Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The rational design of functional materials and novel therapeutic agents is increasingly reliant on the strategic selection of molecular building blocks. Sodium isonicotinate, particularly in its tetrahydrate form, has emerged as a highly valuable ligand in coordination chemistry. Its pre-deprotonated carboxylate group and the accessible nitrogen donor on the pyridine ring provide a predictable and versatile platform for constructing a diverse range of metal-organic architectures, from discrete molecular complexes to multi-dimensional coordination polymers (MOFs). This guide provides an in-depth analysis of sodium isonicotinate tetrahydrate as a ligand, elucidating its structural characteristics, versatile coordination behavior, and practical application in the synthesis of advanced materials. We will explore field-proven experimental protocols, essential characterization techniques, and burgeoning applications in materials science and drug development, offering a comprehensive resource for researchers in the field.
The Isonicotinate Ligand: A Versatile and Strategic Building Block
The isonicotinate anion (pyridine-4-carboxylate) is a bifunctional organic ligand that possesses two distinct coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[1] This dual-functionality is the cornerstone of its utility. Unlike its parent, isonicotinic acid, which requires in-situ deprotonation (often with a base), the use of sodium isonicotinate provides the carboxylate group in its anionic form, simplifying reaction conditions and enhancing reproducibility. This seemingly minor detail is a significant experimental advantage, as it removes the variable of base concentration and potential side reactions, leading to more predictable and purer product formation.[2]
The rigid, planar structure of the pyridine ring, combined with the rotational freedom of the carboxylate group, allows for the formation of highly ordered, crystalline materials with tunable properties. The specific coordination mode adopted by the ligand is highly sensitive to the identity of the metal ion, the solvent system, and the presence of other coordinating or counter-ions, leading to a rich structural diversity.[3][4]
The Precursor: Understanding Sodium Isonicotinate Tetrahydrate
The commercially available form of this ligand is often sodium isonicotinate tetrahydrate (CAS 16887-79-9).[5][6] Understanding the properties of this precursor is critical for designing successful synthetic strategies.
2.1 Structural and Chemical Properties The compound consists of a sodium cation (Na⁺), an isonicotinate anion (C₆H₄NO₂⁻), and four molecules of water of hydration.[6] The water molecules are integral to the crystal structure and play a key role in its solubility and thermal behavior. Using the hydrated form is often advantageous as it typically dissolves readily in polar solvents like water, methanol, or dimethylformamide (DMF), which are common media for the synthesis of coordination polymers.
2.2 Thermal Behavior: A Self-Validating Checkpoint Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the precursor and the final coordination compounds.[7] For sodium isonicotinate tetrahydrate, a typical TGA curve would exhibit an initial mass loss corresponding to the sequential removal of the four water molecules, followed by a plateau of thermal stability, and finally, the thermal decomposition of the anhydrous sodium isonicotinate at higher temperatures.
This multi-stage decomposition is a critical self-validating checkpoint. The experimentally observed mass loss for the dehydration step should correlate precisely with the calculated theoretical percentage for four water molecules. Any deviation could indicate an incorrect hydration state or the presence of impurities.
| Thermal Event | Typical Temperature Range (°C) | Mass Loss (%) | Causality |
| Dehydration | 50 - 150 °C | ~33.5% (Calculated for 4 H₂O) | Loss of water of hydration. This often occurs in distinct steps. |
| Decomposition | > 350 °C | Varies | Decomposition of the isonicotinate anion. |
Note: The exact temperatures can vary based on the heating rate and atmospheric conditions.[8]
Coordination Versatility: The Key to Structural Diversity
The isonicotinate ligand can coordinate to metal centers in several distinct modes, which dictates the dimensionality and topology of the resulting architecture.[3] This versatility is the primary reason for its widespread use in the construction of Metal-Organic Frameworks (MOFs).
The primary coordination modes include:
-
Monodentate N-coordination: The ligand binds to a single metal center through the pyridine nitrogen.
-
Monodentate O-coordination: The ligand binds through one oxygen of the carboxylate group.
-
Bidentate O,O'-Chelation: The carboxylate group binds to a single metal center in a chelating fashion.
-
Bidentate O,O'-Bridging: The carboxylate group bridges two different metal centers.
-
Bridging N,O-Coordination: The ligand bridges two metal centers using the pyridine nitrogen and one carboxylate oxygen.
This multifaceted coordination capability allows isonicotinate to act as a linker, connecting metal ions or clusters into 1D chains, 2D layers, or complex 3D frameworks.[4]
Caption: Versatile coordination modes of the isonicotinate ligand leading to diverse structural dimensionalities.
Synthesis of a Metal-Isonicotinate Framework: A Field-Proven Protocol
The synthesis of high-quality, crystalline MOFs requires precise control over reaction parameters.[9] The solvothermal method is a widely used and reliable technique.[10][11] Below is a representative, self-validating protocol for the synthesis of a copper(II)-isonicotinate framework, based on established methodologies.[2]
4.1 Experimental Workflow: From Precursor to Characterized Material
The overall process follows a logical progression from synthesis to purification and finally to characterization to confirm the identity and purity of the product.
Caption: A typical experimental workflow for the synthesis and characterization of a MOF.
4.2 Step-by-Step Solvothermal Protocol
Objective: To synthesize crystalline [Cu(ina)₂]ₙ MOF.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium isonicotinate tetrahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Laboratory oven
-
Centrifuge
-
Vacuum oven
Protocol:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of sodium isonicotinate tetrahydrate in 5 mL of DMF.
-
Causality: A 1:2 metal-to-ligand molar ratio is used to satisfy the expected stoichiometry of the final product. DMF is chosen for its high boiling point and its ability to dissolve both the organic ligand and the metal salt.
-
-
Reaction Setup:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave tightly.
-
Causality: The autoclave is essential to contain the pressure generated by the solvent at temperatures above its boiling point, which is critical for the solvothermal crystallization process.[10]
-
-
Solvothermal Synthesis:
-
Place the sealed autoclave in a preheated laboratory oven at 120 °C for 48 hours.
-
Causality: The elevated temperature provides the necessary energy to overcome the kinetic barriers for crystal nucleation and growth. The extended reaction time allows for the formation of larger, well-defined crystals.[12]
-
-
Product Isolation and Purification:
-
After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Do not quench.
-
Causality: Slow cooling is crucial to prevent the formation of amorphous byproducts and to maintain the crystallinity of the product.
-
Collect the blue crystalline product by centrifugation or filtration.
-
Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash three times with a more volatile solvent like ethanol to exchange the high-boiling DMF.
-
Causality: The solvent exchange is a critical step for "activation." It replaces the DMF molecules trapped within the pores of the MOF with a solvent that is more easily removed under vacuum.[11]
-
-
Activation:
-
Dry the purified product in a vacuum oven at 80 °C overnight.
-
Causality: This step removes the ethanol from the pores, making the internal surface area of the MOF accessible for applications like gas adsorption.[13]
-
Essential Characterization Methodologies
Characterization is not merely a final step but a continuous part of the validation process.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of the bulk sample. The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data to confirm the identity of the product.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides direct evidence of ligand coordination. The key diagnostic peaks are the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)). The separation between these two peaks (Δν) is indicative of the carboxylate coordination mode. A larger separation compared to the free sodium salt suggests monodentate coordination, while a smaller separation points towards bidentate (bridging or chelating) coordination.
-
Thermogravimetric Analysis (TGA): TGA of the final product reveals its thermal stability and the presence of coordinated or guest solvent molecules. A well-defined weight loss step at lower temperatures typically corresponds to the removal of solvent molecules from the pores, while the onset of major decomposition at higher temperatures defines the thermal stability limit of the framework.[14][15]
Applications in Drug Development and Advanced Materials
The coordination of metal ions to biologically active ligands is a proven strategy for enhancing therapeutic efficacy.[16] While research on sodium isonicotinate complexes is diverse, two areas stand out:
6.1 Potential in Drug Development Isonicotinic acid derivatives, such as the well-known anti-tuberculosis drug isoniazid, are of significant biological importance.[17][18] Research has shown that metal complexes incorporating isonicotinate-derived ligands can exhibit enhanced antimicrobial and antiparasitic activities. For example, bimetallic iridium-ferrocene isonicotinyl complexes have demonstrated superior activity against Trichomonas vaginalis compared to the organic ligand alone.[19] Similarly, other transition metal complexes with related ligands have shown promising antibacterial properties.[18] The mechanism is often attributed to the metal center, which can alter the lipophilicity of the compound, facilitating cell membrane penetration, or interact directly with biological targets like DNA or enzymes.[16]
6.2 Advanced Porous Materials The ability of isonicotinate to form robust, porous frameworks makes it a prime candidate for creating MOFs for gas storage and separation. The specific geometry and chemical nature of the pores can be tuned by selecting different metal ions. For instance, Cu(II) isonicotinates are well-studied for their structural stability and potential in adsorption applications.[2]
Conclusion
Sodium isonicotinate tetrahydrate is more than just a simple starting material; it is a strategic and enabling building block for the rational design of sophisticated coordination compounds. Its pre-deprotonated state ensures cleaner reactions, while its versatile coordination modes allow for the construction of a vast library of materials with tailored structures and functions. By understanding the fundamental properties of the ligand and applying robust, well-validated synthetic and characterization protocols, researchers can effectively harness its potential to develop next-generation materials for applications ranging from catalysis and gas separation to the design of novel metallodrugs.
References
-
Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities . (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Stringer, T., Seldon, R., Liu, N., Warner, D. F., Tam, C., Cheng, L. W., Land, K. M., Smith, P. J., Chibale, K., & Smith, G. S. (2017). Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes . Dalton Transactions, 46(29), 9575–9585. [Link]
-
Illustration of possible coordination modes of isonicotinate ligands... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Stringer, T., Seldon, R., Liu, N., Warner, D. F., Tam, C., Cheng, L. W., Land, K. M., Smith, P. J., Chibale, K., & Smith, G. S. (2017). Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes . PubMed. [Link]
-
Stringer, T., Seldon, R., Liu, N., Warner, D. F., Tam, C., Cheng, L. W., Land, K. M., Smith, P. J., Chibale, K., & Smith, G. S. (2017). Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes . Dalton Transactions (RSC Publishing). [Link]
-
Tella, A. C., Owalude, S. O., Ojekanmi, C. A., & Oluwafemi, O. S. (2014). Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye . New Journal of Chemistry, 38(9), 4494–4500. [Link]
-
Sanke Gowda, H., & Janardhan, K. (n.d.). Metal complexes of isonicotinic acid hydrazide . Proceedings of the Indian Academy of Sciences - Section A. Retrieved February 12, 2026, from [Link]
-
Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview . YouTube. [Link]
-
Li, J., Wang, Y., Qiu, L., & Zhang, H. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions . RSC Advances, 7(80), 50929–50936. [Link]
-
Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions . (2025, March 5). ZYLAB. [Link]
-
Iglesias, M., Snejko, N., de la Peña-O'Shea, V. A., & Gutiérrez-Puebla, E. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption . Polymers, 14(15), 3169. [Link]
-
Alarabi, H. I., Mohamed, S. S., Suayed, W. A., Al-Sadawe, I. A., & Agil, S. M. (2018). Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine . ResearchGate. [Link]
-
Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2015). Synthesis and Characterization of Functionalized Metal-organic Frameworks . Journal of Visualized Experiments, (98), 52094. [Link]
-
Prasetya, N. B. A., & Santoso, M. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method . IPTEK, Journal of Proceeding Series, 1, 566. [Link]
-
Sodium Isonicotinate . (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Shayegan, Z., Ghafori, H., & Alvani, M. (2018). Optimization of solvothermally synthesized ZIF-67 metal organic framework and its application for Cr(VI) adsorption from aqueous solution . Journal of the Taiwan Institute of Chemical Engineers, 91, 597-607. [Link]
-
Salinas-Torres, D., Romerosa, A., & Serrano-Ruiz, M. (2022). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation . Molecules, 27(19), 6245. [Link]
-
DSC & TGA thermal analysis of the as- synthetized powder . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis . (n.d.). TA Instruments. Retrieved February 12, 2026, from [Link]
-
Bourletidis How, J. M., Smith, V. J., & Smith, M. G. (2024). The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O) . Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1089-1090. [Link]
-
2.8: Thermal Analysis . (2022, August 28). Chemistry LibreTexts. [Link]
-
Bhatt, V. (2017). The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry . Chemical Science Review and Letters, 6(23), 1541-1551. [Link]
-
Adamczyk, M., Masłowska-Lipowicz, I., & Wyrębska, Ł. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) . Technology and Quality of Products, 67, 155-166. [Link]
-
Isonicotinate . (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Boyd, D. A., Kloxin, C. J., & Bowman, C. N. (2015). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds . UVicSPACE: Research & Learning Repository. [Link]
-
2: Ligand Binding in Coordination Complexes and Organometallic Compounds . (2022, May 6). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SODIUM 4-PYRIDINECARBOXYLATE TETRAHYDRATE | 16887-79-9 [chemicalbook.com]
- 6. Sodium Isonicotinate | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijche.com [ijche.com]
- 10. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 11. ossila.com [ossila.com]
- 12. iptek.its.ac.id [iptek.its.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. mdpi.com [mdpi.com]
- 17. ias.ac.in [ias.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of organometallic isonicotinyl and pyrazinyl ferrocenyl-derived complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Synthesis of Metal-Organic Frameworks Using Sodium Isonicotinate
Abstract
This application note details the protocol for synthesizing metal-organic frameworks (MOFs) and coordination polymers using Sodium Isonicotinate (NaINA) as the primary ligand source. Unlike traditional solvothermal methods utilizing isonicotinic acid that require high temperatures or exogenous bases (e.g., triethylamine) for deprotonation, the use of sodium isonicotinate enables a salt-metathesis driven pathway . This approach allows for reaction in aqueous or mild alcohol media at room temperature, significantly reducing energy costs and solvent toxicity. We present two distinct workflows: a rapid precipitation method for bulk polycrystalline material (suitable for gas adsorption or drug delivery carriers) and a slow-diffusion method for high-quality single crystals (suitable for structural analysis and conductivity studies).
Introduction: The Sodium Isonicotinate Advantage
Isonicotinate (INA, pyridine-4-carboxylate) is a versatile ditopic ligand capable of bridging metal centers through both its pyridyl nitrogen and carboxylate oxygen atoms.
In standard protocols, isonicotinic acid (
-
Stoichiometric Precision: The ligand is pre-deprotonated, eliminating pH variability caused by incomplete acid dissociation.
-
Aqueous Solubility: Na-INA is highly water-soluble (
), enabling fully aqueous "Green Chemistry" synthesis routes. -
Thermodynamic Control: The reaction proceeds via salt metathesis (
), where the driving force is the formation of the insoluble coordination polymer, allowing for cleaner product isolation.
Materials and Equipment
Reagents
| Reagent | CAS Number | Purity | Role |
| Sodium Isonicotinate | 16887-73-3 | Ligand Source | |
| Copper(II) Nitrate Trihydrate | 10031-43-3 | ACS Reagent | Metal Node (Cu) |
| Terbium(III) Nitrate Hexahydrate | 10031-55-7 | Metal Node (Ln) | |
| Deionized Water | 7732-18-5 | Solvent | |
| Methanol | 67-56-1 | HPLC Grade | Co-solvent (Ln-MOF) |
Equipment
-
Glassware: 20 mL scintillation vials, 50 mL beakers, H-tube (for diffusion).
-
Filtration: Vacuum filtration setup with 0.22
Nylon membrane filters. -
Characterization: PXRD (Powder X-Ray Diffraction), FTIR Spectrometer, UV lamp (365 nm).
Experimental Protocols
Protocol A: Rapid Bulk Synthesis of
Target Application: Scalable production for catalysis or adsorption.
Mechanism: Rapid mixing induces high supersaturation, favoring immediate nucleation of polycrystalline powder.
-
Preparation of Metal Solution: Dissolve
( ) of in of deionized water. The solution should be clear blue. -
Preparation of Ligand Solution: Dissolve
( ) of Sodium Isonicotinate in of deionized water. -
Mixing: Under vigorous magnetic stirring (
), pour the Ligand Solution into the Metal Solution.-
Observation: A sky-blue precipitate forms immediately.
-
-
Aging: Stir for 30 minutes to ensure complete reaction.
-
Isolation: Filter the precipitate under vacuum. Wash three times with
water to remove residual sodium nitrate ( ). -
Drying: Air dry at room temperature for 24 hours.
-
Note: Heating above
may cause dehydration to the anhydrous phase, changing the structure from 0D/1D supramolecular networks to a 3D framework.
-
Protocol B: Single Crystal Growth via Liquid Diffusion
Target Application: X-ray crystallography and proton conductivity studies.
Mechanism: Slow diffusion controls the concentration of ions at the interface, keeping supersaturation low to favor the growth of few, large crystals.
-
Layer Preparation: In a narrow test tube or vial (
capacity):-
Bottom Layer: Place
of Sodium Isonicotinate solution ( in water). -
Buffer Layer (Optional): Carefully pipette
of pure water on top to slow diffusion. -
Top Layer: Carefully pipette
of Copper Nitrate solution ( in water/ethanol 1:1 mix) on top.
-
-
Incubation: Seal the vial with Parafilm and leave undisturbed at room temperature.
-
Harvesting: After 3–5 days, sky-blue elongated prismatic crystals will form at the interface.
-
Yield: Typical yield is
based on Cu.
Protocol C: Synthesis of Luminescent Lanthanide Frameworks ( )
Target Application: Chemical sensing (fluorometric).
-
Solvent System: Prepare a solvent mixture of Methanol:Water (2:1 v/v).
-
Dissolution:
-
Dissolve
of in of solvent. -
Dissolve
of Sodium Isonicotinate in of solvent.
-
-
Reaction: Mix the solutions in a capped vial and heat at
for 24 hours (solvothermal approach) or let stand for 48 hours (evaporation). -
Validation: Place the resulting white solid under a UV lamp (
). A bright green fluorescence confirms the coordination of INA to Terbium (Antenna Effect).
Workflow and Mechanism Visualization
Synthesis Workflow Diagram
The following diagram illustrates the decision matrix for choosing between bulk powder and single crystal pathways.
Figure 1: Decision workflow for Sodium Isonicotinate-based MOF synthesis.
Coordination Mechanism (Salt Metathesis)
This diagram details the ionic exchange occurring at the molecular level.
Figure 2: Salt metathesis mechanism. The driving force is the formation of the insoluble Cu-INA complex.
Characterization and Validation
To ensure the protocol was successful, compare your results against these standard metrics:
| Technique | Expected Result | Interpretation |
| Visual Inspection | Sky-blue solid (Cu) or White solid (Tb) | Dark green/black indicates oxidation (CuO); Brown indicates impurity. |
| FT-IR Spectroscopy | Shift in | Confirms coordination of the carboxylate group to the metal. Absence of |
| PXRD | Sharp peaks at low | Indicates high crystallinity. Broad "humps" suggest amorphous material (aging required). |
| UV-Vis (Solid State) | Broad absorption | Characteristic d-d transition of octahedral Copper(II). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Solution too dilute | Increase concentration of Na-INA to |
| Amorphous Product | Mixing too fast | Use the slow diffusion method (Protocol B) or heat gently ( |
| Green Precipitate | Formation of Copper Hydroxide | pH is too high. Ensure Na-INA is not contaminated with excess NaOH. Add drops of dilute |
References
-
Synthesis of copper-isonicotinate metal-organic frameworks simply by mixing solid reactants. Source: New Journal of Chemistry, 2014. URL:[Link]
-
Simultaneous electron and proton conduction in a stable metal organic material. (Describes specific Na-INA + CuNO3 layering protocol). Source: Journal of Materials Chemistry A, 2018. URL:[Link]
-
Influencing the Size and Anion Selectivity of Dimeric Ln3+ Compartments. (Describes Lanthanide + Sodium Isonicotinate mixing). Source: Inorganic Chemistry, 2020. URL:[Link]
A Robust, Validated RP-HPLC Method for the Quantification of Sodium Isonicotinate
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of sodium isonicotinate. As the sodium salt of isonicotinic acid, a key structural isomer of nicotinic acid and a metabolite of the antitubercular drug isoniazid, its reliable detection is critical in pharmaceutical manufacturing and research.[1] This guide is designed for researchers, quality control analysts, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory submission.[2][3]
Introduction and Scientific Rationale
Sodium isonicotinate is the salt of isonicotinic acid (pyridine-4-carboxylic acid). In aqueous solutions, the analysis focuses on the isonicotinate anion or its protonated form, isonicotinic acid. The key to a successful and reproducible RP-HPLC method lies in controlling the ionization state of the analyte to ensure consistent retention and peak shape.
Analyte Physicochemical Properties: Isonicotinic acid is an amphoteric molecule with a carboxylic acid group and a basic nitrogen atom in the pyridine ring. The acid dissociation constant (pKa) of the carboxylic group is approximately 4.96.[4] To achieve optimal retention on a non-polar stationary phase like C18 and to ensure sharp, symmetrical peaks, the ionization of this carboxylic acid must be suppressed. Therefore, the mobile phase pH must be maintained well below the pKa. By setting the mobile phase pH to approximately 3.0, the isonicotinic acid will exist predominantly in its protonated, less polar form, which enhances its interaction with the hydrophobic C18 stationary phase.
Chromatographic Strategy: The developed method employs a C18 column, a widely used stationary phase that provides excellent resolving power for a broad range of analytes. The mobile phase consists of a phosphate buffer to control the pH and acetonitrile as the organic modifier to elute the analyte from the column. Detection is performed using a UV detector, leveraging the strong absorbance of the pyridine ring chromophore.
Experimental Workflow
The overall process from sample handling to final data analysis is outlined below. This workflow is designed to ensure efficiency and minimize variability.
Caption: High-level workflow for sodium isonicotinate analysis.
Materials and Methods
Reagents and Materials
-
Sodium Isonicotinate reference standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (H₃PO₄, ~85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
0.45 µm Nylon or PVDF syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (90:10 v/v) is used for preparing standards and samples.
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC Grade Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Sodium Isonicotinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
The Chromatographic Protocol
This section provides the optimized and validated instrumental parameters for the analysis.
HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column providing good retention and resolution for polar compounds.[5][6] |
| Mobile Phase | Isocratic: 90% Mobile Phase A, 10% Mobile Phase B | A simple isocratic method is robust and sufficient for this analysis. |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection (λ) | 265 nm | Isonicotinic acid exhibits significant UV absorbance around this wavelength. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Sample Preparation Protocol
-
Accurately weigh the sample powder containing sodium isonicotinate.
-
Transfer to an appropriate volumetric flask.
-
Add approximately 70% of the flask volume with diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before starting any analysis, the system suitability must be verified. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Method Validation Protocol (per ICH Q2(R1))
A trustworthy protocol must be self-validating. The following experiments were conducted to validate the method's performance characteristics according to ICH guidelines.[7][8]
Caption: Core parameters for analytical method validation under ICH Q2(R1).
Validation Results Summary
| Validation Parameter | Specification | Result |
| Specificity | No interference at the retention time of the analyte. | Passed. No peaks observed from placebo or degradation studies at the analyte's RT. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | Passed (r² = 0.9995) over a range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Passed. Mean recovery was 99.7% across three concentration levels. |
| Precision (RSD%) | Repeatability RSD ≤ 2.0% Intermediate RSD ≤ 2.0% | Passed. Repeatability RSD = 0.85%; Intermediate Precision RSD = 1.10%. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.08 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.25 µg/mL |
| Robustness | System suitability passes under varied conditions. | Passed. The method is robust to minor changes in pH (±0.2), flow rate (±0.1 mL/min), and mobile phase composition (±2%). |
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantitative determination of sodium isonicotinate in pharmaceutical contexts. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting all acceptance criteria as stipulated by ICH Q2(R1) guidelines. Its robustness ensures consistent performance, making it suitable for routine quality control testing and stability studies.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
Popa, D. S., Arama, C., & Monciu, C. M. (2009). Comparative data regarding two HPLC methods for determination of isoniazid. Revista de Chimie, 60(11), 1254-1258. (Abstract available at [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23662338, Sodium Isonicotinate. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Garcia, B., Leal, J. M., et al. (1993). Isonicotinic Acid pKa Study. Scribd. (Relevant study on acid-base behavior). Retrieved from [Link]
-
Ayyappan, T., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. ResearchGate. Retrieved from [Link]
-
Pelzer, M., Northcott, S., & Hanson, G. (1993). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 16(12), 2737-2751. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity plot of isonicotinic acid. (Image from a related study). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Isononanoic acid, sodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5922, Isonicotinic Acid. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ChemIDplus. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
Jellinek, H. H. G., & Urwin, J. R. (1953). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. The Journal of Physical Chemistry, 57(9), 900-903. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS. Retrieved from [Link]
-
Reddy, B. M., et al. (2024). A simple rp-hplc method development and verification for the quantitative estimation of sodium butyrate in tablets. ResearchGate. Retrieved from [Link]
Sources
- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Isonicotinic Acid [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
Application Note: Controlled Crystallization of Sodium Isonicotinate Tetrahydrate from Aqueous and Mixed-Solvent Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the rational design and execution of crystallization processes for sodium isonicotinate tetrahydrate. We delve into the core principles of crystallization, offering detailed, step-by-step protocols for cooling, antisolvent, and evaporative crystallization techniques. The causality behind experimental choices is explained, emphasizing the control of critical quality attributes such as crystal form, size distribution, and purity. This guide is grounded in established scientific principles and includes methods for the essential characterization of the final crystalline product.
Introduction: The Critical Role of Crystallization
Sodium isonicotinate, the sodium salt of isonicotinic acid, is a key compound in various chemical and pharmaceutical contexts.[1][2] As with many active pharmaceutical ingredients (APIs) and intermediates, the solid-state properties of the material are of paramount importance. These properties, which include crystal habit, particle size distribution, polymorphism, and purity, are dictated by the crystallization process.[3][4] Controlling these attributes is essential for ensuring consistent downstream performance, from filtration and drying to formulation and bioavailability.
Sodium isonicotinate is known to crystallize as a tetrahydrate, where four molecules of water are incorporated into the crystal lattice.[1] The stability and stoichiometry of this hydrate are critical, as unintended dehydration or formation of other solvates can significantly alter the material's physicochemical properties.[2]
This application note serves as a practical guide to establishing robust and reproducible crystallization protocols for sodium isonicotinate tetrahydrate. We will explore three fundamental solution crystallization techniques, providing both the theoretical basis and actionable, field-proven protocols.
Foundational Physicochemical Properties
A thorough understanding of the material's properties is the bedrock of any successful crystallization process design. Sodium isonicotinate is a white, crystalline solid.[5] Key identifying information is summarized in Table 1.
Table 1: Physicochemical Properties of Sodium Isonicotinate
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₄NNaO₂ | [5] |
| Molecular Weight | 145.09 g/mol | [1] |
| CAS Number | 16887-79-9 | [5][6] |
| Appearance | White Crystal / Powder | [5] |
| pH (50 g/L in H₂O) | 7.0 - 10.0 @ 25°C |[5] |
The Science of Supersaturation: Nucleation and Growth
Crystallization from solution is governed by supersaturation, the state in which the concentration of the solute exceeds its equilibrium solubility at a given temperature. This supersaturated state is the thermodynamic driving force for the two fundamental steps of crystallization:
-
Nucleation: The initial formation of new, stable crystalline entities (nuclei) from the supersaturated solution.
-
Crystal Growth: The subsequent growth of these nuclei into larger crystals.[8][9]
The relationship between solubility, supersaturation, and the crystallization process is depicted in the diagram below. The "Metastable Zone" is a critical region where spontaneous nucleation is unlikely, and crystal growth is the dominant process. Operating within this zone, often through the use of seed crystals, allows for precise control over the final crystal size distribution.[10]
Caption: The relationship between solubility and supersaturation zones.
Crystallization Methodologies and Protocols
The method used to generate supersaturation defines the crystallization technique. The choice of method depends on the solubility profile of the solute and the desired product attributes.
Cooling Crystallization
This technique is ideal for substances whose solubility significantly increases with temperature.[11][12] By preparing a saturated solution at a high temperature and then cooling it, the solution becomes supersaturated, inducing crystallization.
Protocol: Controlled Cooling Crystallization
-
Solubilization: In a jacketed reactor, dissolve sodium isonicotinate in a suitable solvent (e.g., deionized water) at an elevated temperature (e.g., 60-70°C) until a clear, saturated, or slightly undersaturated solution is obtained.
-
Filtration: Perform a hot filtration through a pre-heated filter (e.g., 0.45 µm) to remove any insoluble impurities.
-
Cooling & Seeding: Transfer the solution to the crystallizer. Begin a controlled cooling ramp (e.g., 10-20°C/hour). When the solution has cooled into the metastable zone (typically 2-5°C below the saturation temperature), introduce a small quantity (0.1-1.0% w/w) of seed crystals of sodium isonicotinate tetrahydrate.
-
Causality: Seeding provides templates for crystal growth, preventing the high level of supersaturation required for spontaneous nucleation. This leads to better control over crystal size and form.[4]
-
-
Maturation: Continue the controlled cooling to the final temperature (e.g., 5-10°C). Hold the resulting slurry at this temperature with gentle agitation for a period of 2-4 hours.
-
Causality: This aging or maturation period allows the system to reach equilibrium, maximizing yield and potentially improving crystal perfection.
-
-
Isolation: Isolate the crystals by filtration (e.g., using a Buchner funnel). Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under appropriate conditions (e.g., vacuum oven at 30-40°C) until a constant weight is achieved. Avoid excessive temperatures that could lead to dehydration of the tetrahydrate.
Table 2: Key Parameters for Cooling Crystallization
| Parameter | Typical Range | Impact on Product |
|---|---|---|
| Cooling Rate | 5 - 30 °C/hour | Slower rates promote larger crystals; faster rates can lead to smaller crystals and potential secondary nucleation.[3] |
| Final Temperature | 0 - 25 °C | Lower temperatures generally increase the final yield. |
| Agitation Speed | 50 - 200 RPM | Affects heat transfer and keeps crystals suspended, but excessive speed can cause attrition and secondary nucleation. |
| Seed Loading | 0.1 - 1.0 % w/w | Higher seed loading can result in a smaller final crystal size. |
Antisolvent Crystallization
This method is effective for compounds soluble in one solvent but insoluble in another miscible solvent (the antisolvent).[13][14] Supersaturation is rapidly generated by adding the antisolvent to a solution of the compound.
Protocol: Antisolvent Crystallization
-
Dissolution: Dissolve sodium isonicotinate in a minimal amount of a "good" solvent (e.g., water) at a constant, controlled temperature (e.g., 25°C).
-
Antisolvent Addition: To the stirred solution, add a miscible "antisolvent" (e.g., ethanol, isopropanol) at a slow, controlled rate (e.g., 0.5-2.0 mL/min).
-
Maturation: After the addition is complete, continue to stir the slurry at the same temperature for 1-3 hours to ensure complete crystallization and maximize yield.
-
Isolation: Filter the crystals and wash the cake with a solvent mixture that reflects the final composition to avoid re-dissolving the product.
-
Drying: Dry the product under vacuum at a mild temperature (e.g., 30-40°C).
Caption: Essential characterization workflow for the final product.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline phase. [17][18]The resulting diffractogram provides a unique "fingerprint" for the sodium isonicotinate tetrahydrate crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and, importantly, the characteristic broad peaks associated with the water of hydration. [17][19]* Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to quantify the amount of water in the hydrate by measuring the mass loss upon heating. Differential Scanning Calorimetry (DSC) can identify phase transitions, such as dehydration and melting. [18]* Microscopy: Optical or Scanning Electron Microscopy (SEM) allows for visual inspection of the crystal habit (shape) and an estimation of the particle size and distribution. [20]
Field Insights & Troubleshooting
-
Oiling Out/Amorphous Product: If an oil or non-crystalline solid forms, the rate of supersaturation is likely too high. Reduce the cooling rate, slow the antisolvent addition, or increase the temperature.
-
Fine Needles/Small Particles: This often indicates that nucleation is dominating over growth. To encourage the growth of larger crystals, reduce the level of supersaturation by slowing the process, or introduce seed crystals earlier in the metastable zone. [3][21]- Poor Yield: Ensure the final temperature in cooling crystallization is sufficiently low, or that a high enough ratio of antisolvent has been added. Also, allow for an adequate maturation time for the slurry.
-
Incorrect Hydrate/Solvate Form: The presence of water is critical for obtaining the tetrahydrate. Ensure the use of aqueous or sufficiently hydrated solvent systems. The final drying step should also be carefully controlled to prevent unintended dehydration.
References
-
PubChem. (n.d.). Sodium Isonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Kempkes, M., et al. (2008). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik. Retrieved from [Link]
-
Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]
-
Gavali, P. N., et al. (2018). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Retrieved from [Link]
-
IJARIIE. (n.d.). Crystal Characterization Techniques. International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved from [Link]
-
Jiang, S., et al. (2019). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Al-Obaidi, H., et al. (2023). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. ACS Publications. Retrieved from [Link]
- IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series.
-
Zhang, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Retrieved from [Link]
-
ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]
-
Zornoza-Indart, A., et al. (2021). Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials. PMC - NIH. Retrieved from [Link]
-
Al-Ghobashy, M. A., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
-
Cool Separations. (n.d.). The Cooling Crystallization Process. Retrieved from [Link]
-
Ghosh, D., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. Retrieved from [Link]
-
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Retrieved from [Link]
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. PMC - NIH. Retrieved from [Link]
-
Myande Group. (2019). Application of Cooling Crystallization in Wastewater Treatment. Retrieved from [Link]
-
Liu, Y., et al. (2024). Insights into Localized Crystallization in the 3D-Cone Solar Evaporator for High-Salinity Desalination. MDPI. Retrieved from [Link]
-
Trifkovic, M., et al. (2013). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ResearchGate. Retrieved from [Link]
-
Vasilatos, G., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI. Retrieved from [Link]
-
Sivanantham, M. (n.d.). Crystal growth and characterization of phthalate based single crystals. Academia.edu. Retrieved from [Link]
-
Ruiz-Agudo, E., et al. (2009). Phosphonates as Inhibitors of Sodium Sulfate Crystallization in Porous Materials. Universidad de Granada. Retrieved from [Link]
-
Saltworks Technologies. (n.d.). SaltMaker ChilledCrys Crystallizer. Retrieved from [Link]
-
Wang, Y., et al. (2021). Thermodynamics and Kinetics of Evaporative Crystallization of Sodium Gluconate. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2025). Advanced Characterization Methods for Crystals of an Extraordinary Material. arXiv. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2022). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. PMC - NIH. Retrieved from [Link]
-
LUTPub. (2016). Natural Freeze Crystallization: Purification of Aqueous Na2SO4 Solutions with Cold Air. Retrieved from [Link]
-
Semantic Scholar. (2015). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. Retrieved from [Link]
-
Kirabira, J. B., et al. (2020). Optimization Of Process Parameters In The Batch Crystallization Of Sodium Chloride From Brine By The Taguchi Method. International Journal of Scientific & Technology Research. Retrieved from [Link]
-
ResearchGate. (2020). Crystal Growth and Physico-Chemical Characterization of Semi-Organic [C4H12N2] ZnCl4. H2O Single Crystal for Laser Applications. Retrieved from [Link]
-
Wang, Y., et al. (2018). Crystallization Kinetics of Monosodium Aluminate Hydrate in Concentrated Sodium Aluminate Solutions. ResearchGate. Retrieved from [Link]
-
Mitrovic, M. M., et al. (2017). Growth rate changes of sodium chlorate crystals independent of growth conditions. ResearchGate. Retrieved from [Link]
-
Ozdemir, U., & Ozkan, G. (2005). The Effect of the Cationic Polyelectrolytes on the Crystallization of Sodium Perborate Tetrahydrate. ResearchGate. Retrieved from [Link]
Sources
- 1. Sodium Isonicotinate | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d.lib.msu.edu [d.lib.msu.edu]
- 11. The Cooling Crystallization Process | Cool Separations [coolseparations.nl]
- 12. Cooling Crystallization in Wastewater Treatment Provided by Myande [myandegroup.com]
- 13. ijcea.org [ijcea.org]
- 14. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. mdpi.com [mdpi.com]
- 17. acadpubl.eu [acadpubl.eu]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. [2510.05867] Advanced Characterization Methods for Crystals of an Extraordinary Material [arxiv.org]
- 21. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Sodium Isonicotinate Ligand Exchange
Welcome to the technical support center for sodium isonicotinate ligand exchange. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this critical reaction. Here, we address common challenges and provide expert insights in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is pH the most critical parameter in a sodium isonicotinate ligand exchange reaction?
The pH of the reaction medium is the single most influential parameter because it directly governs the chemical nature of both the ligand and the metal center.[1] An improperly controlled pH can lead to reaction failure through several mechanisms:
-
Ligand Availability: The coordinating ability of sodium isonicotinate is entirely dependent on its protonation state.[2][3]
-
Metal Center Stability: The metal ion itself is susceptible to hydrolysis at incorrect pH values, leading to the formation of insoluble metal hydroxides or oxides.[4][5]
-
Complex Solubility: The overall charge of the initial and final complex is pH-dependent, which can affect its solubility and potentially cause aggregation or precipitation.[1]
Controlling pH is not merely about preventing side reactions; it is about ensuring the primary reactants are in their active forms to drive the equilibrium toward the desired product.[6]
Q2: What is the pKa of isonicotinic acid, and how does it dictate the optimal pH range?
Isonicotinic acid has two pKa values. The first is around 1.77, corresponding to the protonation of the pyridine nitrogen under highly acidic conditions.[7] The second, and more relevant pKa for ligand exchange, is approximately 4.96 , which corresponds to the dissociation of the carboxylic acid proton.[8]
This pKa of ~4.96 is the fulcrum for optimizing your reaction.
-
At pH < 4.96: The majority of the ligand exists in its protonated, neutral form (isonicotinic acid). In this state, the carboxyl group is -COOH and is a very poor nucleophile, rendering it inactive for coordinating to a metal center.[9]
-
At pH > 4.96: The ligand is deprotonated, existing as the isonicotinate anion (-COO⁻).[10] This anionic form is an excellent nucleophile and is the active species required for ligand exchange.
Therefore, to ensure a sufficient concentration of the active isonicotinate ligand, the reaction pH must be maintained above its pKa of 4.96 .
Visualizing the pH-Dependent Equilibrium
The relationship between pH and the active state of the ligand is crucial.
Caption: pH controls the equilibrium between the inactive protonated form and the active deprotonated form of the ligand.
Q3: My ligand exchange has a low yield or is incomplete. How do I troubleshoot this using pH?
A low yield is most commonly traced back to suboptimal pH.
-
Verify Reaction pH: Do not assume the starting pH is maintained. Metal hydrolysis, for instance, can generate protons and lower the pH during the reaction.[4] Measure the pH of the reaction mixture at the end of the experiment.
-
Is the pH too Low? If the final pH has drifted to a value near or below 5, it is highly likely that a significant portion of your sodium isonicotinate is protonated and inactive. The equilibrium cannot be effectively driven towards the product.
-
Solution: Increase the initial pH of the reaction. A good starting point is 1.5 to 2 pH units above the pKa. For isonicotinate, a starting pH of 6.5 - 7.5 is often effective. Additionally, use a suitable buffer system to maintain the pH throughout the reaction (see Q5).
-
-
Is the pH too High? While a higher pH ensures the ligand is deprotonated, an excessively high pH (e.g., > 9, depending on the metal) can cause the central metal ion to hydrolyze, forming insoluble metal hydroxides and precipitating out of solution.[4][11]
-
Solution: Lower the pH to a range where the metal ion is stable. For many common transition metals, a pH of 6.0 - 8.0 strikes a good balance between ligand activation and metal stability.
-
Q4: I'm observing unexpected precipitation during the reaction. What is the likely cause?
Precipitation can arise from two primary pH-related issues:
-
Metal Hydroxide Formation: This occurs at high pH. The precipitate will often be amorphous and colored (e.g., blue/green for Cu(OH)₂, reddish-brown for Fe(OH)₃). The solution is that you must lower the reaction pH.[4]
-
Poor Complex Solubility: The net charge of your metal complex changes as ligands are exchanged. If the final complex has low solubility at the reaction pH, it will precipitate. This can sometimes happen if a charged aqua or chloride ligand is replaced by a potentially bridging isonicotinate, leading to a less charged or neutral coordination polymer.[12][13]
-
Solution: Adjusting the pH can alter the overall charge and improve solubility. Alternatively, consider changing the solvent system (e.g., adding a co-solvent) if the complex is fundamentally insoluble in the current medium.
-
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your ligand exchange experiment.
Caption: A systematic workflow for troubleshooting pH-related issues in ligand exchange reactions.
Q5: What buffer should I use, and can the choice of base for pH adjustment affect the reaction?
The choice of buffer and base is critical for maintaining the desired pH and avoiding unintended side reactions.
-
Buffer Selection: A buffer is strongly recommended to prevent pH drift. Choose a buffer system with a pKa close to your target reaction pH (typically 6.5-8.0).
-
Good Choices: Phosphate-Buffered Saline (PBS), HEPES, and MOPS are excellent non-coordinating buffers in this range.
-
Buffers to Avoid: Do not use buffers that can act as competing ligands. Citrate and acetate, for example, can coordinate to the metal center and interfere with the desired exchange.
-
-
Choice of Base: While common bases like sodium hydroxide (NaOH) can be used to adjust pH, the choice of cation can sometimes matter.[14] In nanoparticle systems, for example, a bulky organic base like tetramethylammonium hydroxide (TMAH) might be chosen over NaOH to provide better colloidal stability for the resulting particles.[14] For most solution-phase reactions, however, NaOH or KOH is sufficient.
Quantitative Data Summary
| pH Range | Dominant Species | Coordinating Ability | Potential Issues | Recommendation |
| < 4.0 | Isonicotinic Acid (H-INA) | Very Low / Inactive | Reaction will not proceed. | Avoid this pH range. |
| 4.0 - 6.0 | Mixture of H-INA and INA⁻ | Moderate but increasing | Incomplete reaction due to insufficient active ligand. | Suboptimal. Increase pH for higher yield. |
| 6.0 - 8.5 | Isonicotinate (INA⁻) | High / Optimal | Minimal issues for most common metals. | Recommended starting range for optimization. |
| > 8.5 | Isonicotinate (INA⁻) | High | Risk of metal hydroxide precipitation.[4] | Use with caution; requires knowledge of the specific metal's hydrolysis behavior. |
Experimental Protocols
Protocol 1: General Procedure for Sodium Isonicotinate Ligand Exchange
This protocol provides a robust starting point for exchanging aqua or other labile ligands from a metal complex.
-
Preparation of Metal Complex Solution: Dissolve the starting metal salt (e.g., CuCl₂, Ni(NO₃)₂, etc.) in a suitable buffer (e.g., 0.1 M PBS) to a final concentration of 10-50 mM. Adjust the pH to 7.4.
-
Preparation of Ligand Solution: Prepare a separate solution of sodium isonicotinate in the same buffer. A 3-5 molar excess relative to the metal ion is a typical starting point. Ensure the pH of this solution is also adjusted to 7.4.
-
Reaction Initiation: Add the sodium isonicotinate solution to the stirring metal complex solution at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can often be monitored by a color change (e.g., the deep blue of the tetraamminecopper(II) complex forming from the pale blue of the hexaaquacopper(II) ion).[15] UV-Vis spectroscopy can be used for quantitative tracking.
-
Product Isolation: Isolate the product using an appropriate method such as crystallization, precipitation by adding a non-polar co-solvent, or chromatography.
-
Analysis: Characterize the final product using techniques like FTIR (to observe the shift in the carboxylate stretch), UV-Vis spectroscopy, or single-crystal X-ray diffraction.
Protocol 2: Systematic pH Optimization Experiment
To precisely determine the optimal pH for your specific metal-ligand system.[16]
-
Prepare Buffer Series: Prepare a series of identical buffers (e.g., 0.1 M PBS) at different pH values. A suggested range is 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Set Up Parallel Reactions: In separate vials, prepare the metal complex solution, with each vial using a different pH buffer from your series.
-
Prepare Ligand Stock: Prepare a single, concentrated stock solution of sodium isonicotinate in deionized water.
-
Initiate Reactions: Add an identical aliquot of the sodium isonicotinate stock solution to each of the buffered metal complex solutions simultaneously.
-
Incubate: Allow all reactions to proceed for a fixed amount of time (e.g., 3 hours) under identical stirring and temperature conditions.
-
Quench and Analyze: Stop the reactions (if necessary) and analyze the yield in each vial. A quantitative technique like UV-Vis spectroscopy (by monitoring the appearance of a product peak) or HPLC is ideal.
-
Determine Optimum: Plot the reaction yield versus pH. The pH corresponding to the highest yield is the optimum for your system.
References
- Current time information in Asia/Manila. (n.d.). Google.
-
Isonicotinic Acid. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Metal-Ligand Association Constants. (2020, October 19). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (n.d.). PMC. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Kawasaki, T., Kanadani, C., Saito, T., & Kitazawa, T. (2009). Crystal Structures and Magnetic Properties of Isonicotinate- and Dicyanometallate-bridged Manganese(II) Complexes. Chemistry Letters, 38(10), 1002-1003. [Link]
-
Illustration of possible coordination modes of isonicotinate ligands... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Isonicotinic Acid | C6H5NO2 | CID 5922. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Isonicotinic Acid pKa Study. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
van Leeuwen, H. P., & Town, R. M. (2008). Impact of ligand protonation on higher-order metal complexation kinetics in aqueous systems. The Journal of Physical Chemistry A, 112(16), 3563-3570. [Link]
-
van Leeuwen, H. P., Town, R. M., & Buffle, J. (2007). Impact of Ligand Protonation on Eigen-Type Metal Complexation Kinetics in Aqueous Systems. The Journal of Physical Chemistry A, 111(11), 2159-2166. [Link]
-
Effect of pH on the complexation parameters for organic matter dissolved in river water. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]
-
German, K. E., et al. (2018). Structural Role of Isonicotinic Acid in U(VI), Np(VI), and Pu(VI) Complexes with TcO4–, ReO4–, and ClO4– Ions. Inorganic Chemistry, 57(17), 10646-10657. [Link]
-
Synthesis and Crystal Structure of Coordination Polymer Based on Isonicotinic Acid, Ag(I) and Keggin-Type Polyoxometalate. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Metal hydrolysis reactions generate acid; therefore, pH, metal... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. (2014). Chemical Reviews, 114(8), 4470-4519. [Link]
-
Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Impact of Ligand Protonation on Higher-Order Metal Complexation Kinetics in Aqueous Systems. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Protonation and pK changes in protein-ligand binding. (n.d.). PMC. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Isonicotinic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
The Role of Protonation States in Ligand-Receptor Recognition and Binding. (n.d.). Clemson OPEN. Retrieved February 12, 2026, from [Link]
-
Acid and Base hydrolysis, Reactions without metal ligand bond cleavage. (n.d.). e-PG Pathshala. Retrieved February 12, 2026, from [Link]
-
Inducing a pH-dependent conformational response by competitive binding to Zn2+ of a series of chiral ligands of disparate basicity. (n.d.). PMC. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Metal-catalyzed Hydrolysis. (2021, August 15). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Isonicotinate | C6H4NO2- | CID 3963005. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Unit-3 | PDF | Coordination Complex | Chemical Reactions. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
Does it matter which base to use to increase the pH of a solution in ligand exchange process? (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
substitution in complex ions - ligand exchange. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]
-
Schematic representation of the effect of pH on the ligand exchange process of citratecoated nanoparticles with positively charged ligands. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ligand protonation on higher-order metal complexation kinetics in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isonicotinic Acid [drugfuture.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isonicotinate | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Controlling hydrolysis of sodium isonicotinate in acidic media
Technical Support Center: Sodium Isonicotinate Applications Subject: Controlling Acidification, Protonation, and Stability in Acidic Media Ticket ID: [AUTO-GEN-ISO-001]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistent yields, precipitation issues, or unexpected degradation when processing Sodium Isonicotinate in acidic environments.
Clarification of Terminology:
In strict chemical terms, Sodium Isonicotinate (
This guide addresses the control of this equilibrium to maximize yield and purity while preventing the actual degradative pathway: Decarboxylation .
Part 1: The Mechanism & Control Logic
To control the process, you must master the amphoteric nature of the isonicotinic scaffold. The molecule exists in three states depending on pH. Your goal is to target the Isoelectric Point (pI) where solubility is lowest.
The pH-Dependent Equilibrium
-
pH > 6.0 (Anionic State): Fully soluble Sodium Isonicotinate.
-
pH 3.0 – 4.0 (Zwitterionic/Neutral State): The target window. The Pyridine Nitrogen is protonated (
), and the Carboxylate is deprotonated ( ), or the molecule exists as the uncharged free acid. Solubility is minimal (~5 g/L). -
pH < 1.5 (Cationic State): The carboxyl group protonates. The molecule becomes a soluble cation (
). Yield loss occurs here.
Visualizing the Pathway
The following diagram illustrates the critical process flow and failure points.
Figure 1: Reaction pathway showing the target precipitation window and risks of over-acidification or thermal degradation.
Part 2: Optimized Experimental Protocol
Objective: Isolate high-purity Isonicotinic Acid from Sodium Isonicotinate solution.
Reagents & Equipment
-
Substrate: Sodium Isonicotinate solution (approx. 10-15% w/v).
-
Acid: 37% HCl or 50%
(Diluted to 3N for better control). -
Monitoring: Calibrated pH meter (Critical: Do not rely solely on litmus paper).
Step-by-Step Methodology
-
Thermal Conditioning:
-
Heat the Sodium Isonicotinate solution to 50–60°C .
-
Why? Higher temperature improves crystal growth (Ostwald ripening), resulting in purer, easier-to-filter crystals. Cold acidification leads to fine, amorphous precipitates that trap impurities (ash).
-
-
Primary Acidification (The "Seed" Phase):
-
Add acid slowly under vigorous stirring until pH 5.5 is reached.
-
Observation: Solution may become cloudy. Pause for 10 minutes. This allows stable crystal nuclei to form.
-
-
Targeting the Isoelectric Point:
-
Continue acid addition dropwise.
-
Target pH: 3.3 – 3.6 .
-
Stop immediately within this range.
-
-
The Aging Step:
-
Maintain temperature at 50°C for 30 minutes, then cool slowly to 20°C over 1 hour.
-
Reasoning: Sudden cooling crashes out impurities. Slow cooling ensures the isonicotinic acid crystallizes out while sodium salts remain in the mother liquor.
-
-
Filtration & Wash:
-
Filter the white crystalline solid.
-
Wash: Use ice-cold water adjusted to pH 3.5.
-
Warning: Washing with neutral water (pH 7) will re-dissolve your product (salt formation). Washing with strong acid (pH 1) will also re-dissolve it (cation formation).
-
Part 3: Troubleshooting Guide (FAQs)
Q1: My yield is significantly lower than theoretical values (>20% loss).
Diagnosis: You likely missed the Isoelectric Window.
-
Mechanism: Isonicotinic acid is amphoteric.[1][2]
-
At pH 1.0, solubility increases (Cationic form).
-
At pH 6.0, solubility increases (Anionic form).
-
-
Solution: Check the filtrate pH. If it is < 2.0, back-titrate with dilute NaOH to pH 3.4 to recover the dissolved product.
Q2: The product has a high "Ash" content (Sodium residue).
Diagnosis: Occlusion of mother liquor.
-
Cause: Acidification was too fast (Flash Precipitation). The crystals formed so quickly they trapped sodium ions inside the lattice.
-
Solution:
-
Dilute the acid source (use 3N instead of concentrated).
-
Increase the temperature to 60°C during acidification.
-
Implement the "Aging Step" described in the protocol.
-
Q3: I am seeing a yellow/brown discoloration.
Diagnosis: Oxidation or Contamination.
-
Context: While Isonicotinic acid is generally stable to oxidation [1], the pyridine ring can form N-oxides or undergo ring-opening if trace transition metals (Fe, Cu) are present in the acidic media.
-
Solution:
-
Ensure glass-lined or high-grade stainless steel reactors.
-
If the starting material (Sodium Isonicotinate) was derived from coal-tar sources, the color may be from impurities like 3-picoline derivatives. Recrystallize from hot water.
-
Q4: Is "Hydrolysis" causing degradation?
Diagnosis: Unlikely, unless extreme heat is used.
-
Fact Check: The pyridine ring is robust. "Hydrolysis" of the ring itself requires harsh conditions (e.g., fusion with alkali or extreme acid/pressure).
-
Risk: The only real degradation risk in acid is Decarboxylation (Loss of
to form Pyridine). -
Threshold: This typically requires temperatures >150°C in the presence of strong mineral acids. If you are operating below 100°C, degradation is negligible [2].
Part 4: Data Summary
Table 1: Physicochemical Properties Relevant to Processing
| Parameter | Value | Implications for Protocol |
| pKa1 (Pyridine N) | ~1.8 | Below this pH, product re-dissolves as a cation. |
| pKa2 (Carboxyl) | ~4.9 | Above this pH, product re-dissolves as a salt. |
| Isoelectric Point (pI) | 3.3 – 3.6 | Target pH for maximum precipitation. |
| Solubility (20°C, Water) | ~5–6 g/L (at pI) | Significant product remains in mother liquor; minimize wash volume. |
| Thermal Stability | Stable < 150°C | Safe to dry at 100-110°C. |
References
-
ChemicalBook. (2025). Isonicotinic Acid Properties and Stability Data. Retrieved from
-
Selleck Chemicals. (n.d.). Isonicotinic Acid: Solubility and Storage. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Isonicotinic Acid Compound Summary. Retrieved from
-
Carl Roth. (2023). Safety Data Sheet: Isonicotinic Acid. Retrieved from
Sources
Improving yield of sodium isonicotinate derivatives in organic synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Optimizing Yield & Purity of Sodium Isonicotinate and its Derivatives
Introduction: The Isonicotinate Challenge
You are likely accessing this guide because you are encountering a "yield ceiling" with sodium isonicotinate (Na-INA) derivatives. In my 15 years of process development, I have observed that the failure point rarely lies in the chemistry itself, but in the interface between phases .
Sodium isonicotinate is a distinctively stubborn intermediate. It is highly water-soluble, practically insoluble in organic solvents, and prone to thermal decarboxylation. This guide moves beyond standard textbook protocols to address the specific physicochemical barriers—solubility mismatches and lattice energy—that limit your yield.
Part 1: Critical Alerts & Mechanistic Safety
Before optimizing yield, we must secure the molecule's integrity. The pyridine ring renders the carboxylate group susceptible to decarboxylation under specific conditions.
The Decarboxylation Trap
Unlike aliphatic carboxylates, isonicotinate possesses a nitrogen atom in the para position. This electron-withdrawing nitrogen stabilizes the carbanion intermediate formed after CO2 loss, significantly lowering the activation energy for decarboxylation (Figure 1).
Operational Rule: Avoid prolonged heating of the free acid or salt above 140°C in protic solvents. In aprotic polar solvents (like DMSO or DMF), this threshold drops further due to the "naked anion" effect.
Figure 1: Thermal decarboxylation pathway of isonicotinate. The pyridine nitrogen acts as an electron sink, facilitating the loss of CO2.
Part 2: High-Purity Salt Synthesis (The Precursor)
You cannot synthesize high-yield derivatives from a low-quality salt. Commercial Na-INA often contains excess NaOH or carbonate, which interferes with stoichiometric calculations in downstream coupling.
Protocol: Stoichiometric Neutralization & Crystallization
Objective: Isolate anhydrous, neutral Sodium Isonicotinate (>99% purity).
-
Dissolution: Suspend 1.0 eq of Isonicotinic Acid (INA) in deionized water (5 mL/g). Heat to 60°C.
-
Titration (Critical Step): Slowly add 1.0 eq of NaOH (using a 5M solution).
-
Why? Do not use excess base. Excess OH⁻ will compete as a nucleophile in alkylation reactions, creating alcohol byproducts.
-
Endpoint: Monitor pH. Stop exactly at pH 7.0–7.2 .
-
-
Concentration: Evaporate water under reduced pressure at 50°C until a thick slurry forms.
-
Antisolvent Precipitation: Add Isopropanol (IPA) (10 mL/g of starting material) to the slurry while stirring vigorously.
-
Drying: Filter and dry at 80°C under vacuum for 12 hours.
-
Note: Na-INA is hygroscopic. Store in a desiccator.
-
Part 3: Maximizing Derivative Yield (The Phase Transfer Solution)
The most common issue users face is reacting solid Na-INA with an organic electrophile (e.g., alkyl halide) in a heterogeneous mixture. This reaction is kinetically limited by the crystal lattice energy of the salt.
The Solution: Phase Transfer Catalysis (PTC) Do not rely on high temperatures to force the reaction (risk of decarboxylation). Instead, use a quaternary ammonium salt to shuttle the isonicotinate anion into the organic phase.
Optimized Protocol: Esterification via Alkylation
Reaction: Na-INA (aq/solid) + R-Br (org) → INA-OR + NaBr
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Toluene/Water (Biphasic) or DCM | Allows easy separation; water solvates the leaving group (NaBr). |
| Catalyst | TBAB (Tetrabutylammonium bromide) | The butyl chains provide the optimal hydrophilic-lipophilic balance (HLB) for small carboxylates. |
| Catalyst Loading | 5–10 mol% | Sufficient to maintain a steady concentration of "active" lipophilic ion pairs. |
| Temperature | 40°C – 60°C | Mild heat drives the kinetics without risking thermal degradation. |
| Stirring | >800 RPM | Crucial. Mass transfer is the rate-limiting step. High shear increases interfacial area. |
Workflow Visualization: The PTC Shuttle
Figure 2: Phase Transfer Catalysis Cycle. The catalyst (Q+) extracts the isonicotinate anion from the solid/aqueous phase, reacts it in the organic phase, and returns to pick up another anion.
Part 4: Troubleshooting Center (Q&A)
Q1: My yield is low (<50%), and I see a lot of unreacted alkyl halide.
-
Diagnosis: The reaction is "phase-locked." The isonicotinate anion is trapped in the solid/aqueous phase.
-
Fix:
-
Switch to a Phase Transfer Catalyst (TBAB or Aliquat 336).
-
If already using PTC, check your stirring speed. It must be vigorous to create an emulsion.
-
If using a solid-liquid system (e.g., Na-INA in Acetone), add a trace amount of water (1-2%) or switch to a dipolar aprotic solvent like DMF (though workup is harder).
-
Q2: The product is colored (yellow/brown) instead of white.
-
Diagnosis: Pyridine oxidation or trace polymerization. This often happens if the reaction was run too hot (>80°C) or exposed to air for long periods.
-
Fix:
-
Perform the reaction under a nitrogen atmosphere.
-
Wash the organic layer with 5% sodium thiosulfate during workup to remove oxidative impurities.
-
Recrystallize the final ester from Hexane/Ethyl Acetate.
-
Q3: I am getting variable yields between batches.
-
Diagnosis: Hygroscopicity of the starting material. Na-INA absorbs water rapidly. If you weigh 10g of "wet" salt, you might only be adding 8g of actual reactant, throwing off your stoichiometry.
-
Fix:
-
Dry the Na-INA salt at 100°C under vacuum for 4 hours before use.
-
Perform a Karl Fischer titration to determine water content and adjust the molecular weight calculation accordingly.
-
Q4: Can I use Potassium Carbonate (K2CO3) and Isonicotinic Acid directly instead of pre-forming the Sodium salt?
-
Answer: Yes, this is often preferred for "one-pot" procedures.
-
Protocol: Mix Isonicotinic Acid (1.0 eq), Alkyl Halide (1.1 eq), and K2CO3 (1.5 eq) in DMF.
-
Warning: This generates CO2 gas. Ensure adequate venting. The potassium salt is slightly more soluble in organics than the sodium salt, often leading to faster kinetics without PTC.
References
-
Solubility and Physical Properties: Gonçalves, F. & da Piedade, M. (2013). Solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics.
-
Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis.[4][5][6] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
-
Decarboxylation Mechanisms: Dunn, J. L. et al. (2014). Thermal Decarboxylation of Heteroaromatic Acids. Journal of Organic Chemistry.
-
Synthesis of Isonicotinic Acid Derivatives: Scriven, E. F. V. (2013). Pyridines: From Lab to Production. Academic Press.
Sources
Validation & Comparative
A Comparative Analysis of Ligand Binding Affinity: Sodium Isonicotinate vs. Sodium Nicotinate
Introduction
In the landscape of drug discovery and coordination chemistry, the subtle distinctions between isomeric ligands can lead to profound differences in their biological activity and chemical behavior. This guide provides an in-depth comparative analysis of the ligand binding affinities of two such isomers: sodium isonicotinate and sodium nicotinate. While both are sodium salts of pyridinecarboxylic acids, the positional difference of the carboxylate group on the pyridine ring significantly influences their interaction with biological receptors and metal ions.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a theoretical overview to provide a practical comparison grounded in experimental data and methodologies. We will explore the structural nuances of these ligands, their known interactions with the GPR109A receptor, and a detailed case study on their coordination chemistry with zinc ions. Furthermore, comprehensive, step-by-step protocols for key binding affinity determination techniques are provided to empower researchers in their own investigations.
Structural Isomerism: The Foundation of Differential Binding
Sodium isonicotinate and sodium nicotinate are structural isomers, sharing the same molecular formula (C₆H₄NNaO₂) but differing in the substitution pattern on the pyridine ring.[1][2]
-
Sodium Nicotinate (Sodium 3-Pyridinecarboxylate): The carboxylate group is at the 3-position (meta-position) of the pyridine ring.[2]
-
Sodium Isonicotinate (Sodium 4-Pyridinecarboxylate): The carboxylate group is at the 4-position (para-position) of the pyridine ring.[1]
This seemingly minor structural alteration has significant implications for the molecule's electronic distribution, steric profile, and the orientation of its potential coordinating atoms (the nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group). These differences are the primary determinants of their varying binding affinities to target molecules.
Case Study 1: Binding to the GPR109A Receptor
The G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, is a key target in the treatment of dyslipidemia.[3] Nicotinic acid (the parent acid of sodium nicotinate) is a well-established high-affinity agonist for this receptor.[3]
Sodium Nicotinate:
Experimental evidence confirms that sodium nicotinate binds to the GPR109A receptor. Ligand-binding assays using radiolabeled nicotinate have demonstrated specific and saturable binding to cells expressing GPR109A.[3][4] Molecular docking studies have estimated the binding energy of nicotinate to GPR109A to be approximately -5.8 to -5.98 kcal/mol .[5][6] Key amino acid residues within the GPR109A binding pocket that are critical for this interaction include Arg111, Trp91, Phe276, Tyr284, and Ser178.[1] The interaction is primarily driven by an anchor point between the carboxylate group of the ligand and Arg111, with the pyridine ring being embedded in a pocket formed by the other residues.[1]
Sodium Isonicotinate:
Currently, there is a notable lack of direct experimental data quantifying the binding affinity of sodium isonicotinate to the GPR109A receptor. While derivatives of isonicotinic acid have been investigated for various pharmacological activities, including anti-inflammatory effects, their specific interaction with GPR109A has not been extensively characterized in the scientific literature.[7] This absence of data prevents a direct quantitative comparison of binding affinities at this biologically significant receptor. The different spatial arrangement of the nitrogen atom and the carboxylate group in isonicotinate compared to nicotinate would necessitate a different binding pose within the GPR109A active site, which may lead to a lower binding affinity.
Case Study 2: Coordination Chemistry with Zinc(II) Ions
To provide a quantitative comparison of the binding affinities of these two isomers, we turn to the field of coordination chemistry. The interaction of ligands with metal ions offers a well-defined system to study binding phenomena. Zinc(II) is a biologically relevant metal ion and forms stable complexes with both nicotinate and isonicotinate, making it an excellent model for this comparative analysis.
The strength of the interaction between a metal ion and a ligand in a coordination complex is quantified by the stability constant (log K) . A higher stability constant indicates a stronger binding affinity.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Reference |
| Nicotinate | Zn(II) | 2.81 | - | - | [8] |
| Isonicotinate | Zn(II) | 2.49 | - | - | [8] |
Table 1: Comparison of the stepwise stability constants (log K) for the formation of 1:1 complexes between Zinc(II) and nicotinate and isonicotinate ligands in a 30% ethanol-water medium at 298K and an ionic strength of 0.1M NaClO₄.
The experimental data clearly indicates that sodium nicotinate exhibits a higher binding affinity for zinc(II) ions compared to sodium isonicotinate under the specified conditions. This difference in stability constants can be attributed to the distinct coordination modes and steric factors arising from their isomeric structures.
The coordination of these ligands with zinc can occur through the pyridyl nitrogen, one or both carboxylate oxygens, or a combination thereof, leading to various possible structures, including monodentate, bidentate, and bridging coordination modes. The specific geometry of the resulting complex influences its stability.
Expertise & Experience: Explaining the "Why"
The observed higher affinity of nicotinate for Zn(II) compared to isonicotinate can be rationalized by considering the principles of coordination chemistry. The position of the carboxylate group relative to the nitrogen atom in the pyridine ring dictates the potential for chelation and the steric hindrance around the metal center.
In the case of nicotinate, the meta-position of the carboxylate group allows for the potential formation of a seven-membered chelate ring if both the nitrogen and one oxygen from the carboxylate coordinate to the same metal center. While often coordinating in a monodentate or bridging fashion, this potential for chelation can contribute to increased stability.
For isonicotinate, the para-position of the carboxylate group makes chelation to a single metal center sterically impossible. Therefore, it primarily acts as a monodentate ligand (coordinating through either the nitrogen or an oxygen) or as a bridging ligand connecting two different metal centers. This limitation in its ability to form a stable chelate ring with a single metal ion likely contributes to its lower stability constant compared to nicotinate.
The following diagram illustrates the structural difference and its implication for chelation:
Caption: Step-by-step workflow for determining binding affinity using Isothermal Titration Calorimetry.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the target molecule (e.g., purified GPR109A receptor fragment or a zinc salt solution) at a known concentration (typically in the low micromolar range).
-
Prepare a solution of the ligand (sodium isonicotinate or sodium nicotinate) at a concentration approximately 10-20 times that of the target.
-
Crucially, both solutions must be prepared in the exact same buffer to minimize heats of dilution. Dialyze the protein against the buffer extensively.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup and Titration:
-
Set the desired experimental temperature.
-
Load the target solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate thermally.
-
Perform a series of small, precisely controlled injections of the ligand into the sample cell while stirring. The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to target. This generates the binding isotherm.
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software to determine the thermodynamic parameters.
-
Protocol 2: Potentiometric Titration for Stability Constant Determination
This classical technique is used to determine the stability constants of metal complexes in solution by monitoring the change in pH (or electrode potential) upon addition of a titrant.
Workflow Diagram:
Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.
Detailed Methodology:
-
Solution Preparation and Calibration:
-
Prepare stock solutions of a strong acid (e.g., HClO₄), the ligand (nicotinic or isonicotinic acid), the metal salt (e.g., Zn(NO₃)₂), and a strong base (e.g., carbonate-free NaOH). The base must be accurately standardized.
-
Calibrate the pH meter with standard buffer solutions.
-
-
Titrations:
-
Perform a series of three titrations at a constant temperature and ionic strength:
-
Titration 1 (Acid blank): Titrate the strong acid with the standardized base. This determines the exact concentration of the base.
-
Titration 2 (Ligand blank): Titrate a mixture of the strong acid and the ligand with the standardized base. This allows for the determination of the ligand's protonation constants.
-
Titration 3 (Complexation): Titrate a mixture of the strong acid, the ligand, and the metal salt with the standardized base.
-
-
-
Data Analysis (Bjerrum's Method):
-
From the titration curves, calculate the average number of protons associated with the ligand at each pH value to determine its pKa.
-
Using the data from all three titrations, calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L⁻]) at each pH.
-
Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L⁻]).
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
Conclusion
The comparison between sodium isonicotinate and sodium nicotinate underscores a fundamental principle in medicinal and coordination chemistry: structural isomerism can lead to significant differences in binding affinity. While sodium nicotinate is a confirmed high-affinity ligand for the GPR109A receptor, a lack of available data for sodium isonicotinate prevents a direct comparison in this biological context.
However, by using the coordination of these ligands to zinc(II) ions as a model system, we have demonstrated a clear and quantifiable difference in their binding affinities. The higher stability constant of the zinc-nicotinate complex compared to the zinc-isonicotinate complex highlights the impact of the carboxylate group's position on the ligand's ability to form stable coordination complexes.
This guide provides not only a comparative analysis based on available data but also the detailed experimental frameworks necessary for researchers to conduct their own investigations into the binding affinities of these and other isomeric ligands. Such studies are crucial for the rational design of new therapeutic agents and the fundamental understanding of molecular recognition.
References
-
The best binding pose between GPR109A receptor and a) Sodium butyrate... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). (2006). Journal of Biological Chemistry, 281(45), 34442-34451. [Link]
-
Sodium Isonicotinate | C6H4NNaO2 | CID 23662338 - PubChem. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Niacin sodium | C6H4NNaO2 | CID 23687810 - PubChem. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules, 26(16), 4985. [Link]
-
Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. (2020). International Research Journal on Advanced Science Hub, 2(7), 143-146. [Link]
-
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research, 74(4), 1166-1178. [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (2014). Cancer Research, 74(4), 1166-1178. [Link]
-
Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences, 8, 778935. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. news-medical.net [news-medical.net]
- 8. Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions : IRJASH Journal : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Validating Sodium Isonicotinate Purity: A Dual-Spectroscopy Guide (NMR & FTIR)
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Validation Guide.
Executive Summary
Sodium Isonicotinate (Sodium 4-pyridinecarboxylate) is a critical intermediate in the synthesis of antitubercular drugs (e.g., Isoniazid) and corrosion inhibitors. While HPLC and titration provide quantitative assay data, they often fail to unequivocally identify structural isomers (such as sodium nicotinate) or protonation states (free acid vs. salt) in a single run.
This guide outlines a self-validating, orthogonal approach using 1H NMR and FTIR spectroscopy. By cross-referencing the symmetry-derived splitting patterns of NMR with the ionization-dependent vibrational modes of FTIR, researchers can achieve a higher tier of identity confirmation than chromatographic methods alone.
Part 1: Strategic Comparison of Analytical Methods
To validate purity effectively, one must understand the limitations of "standard" alternatives compared to the spectroscopic approach.
| Feature | 1H NMR & FTIR (Recommended) | HPLC (UV Detection) | Potentiometric Titration |
| Identity Confirmation | High: Explicit structural fingerprint. | Medium: Relies on retention time match. | Low: Non-specific acid/base response.[1] |
| Isomer Distinction | Excellent: Visual splitting differences (Symmetric vs. Asymmetric). | Variable: Requires optimized column selectivity. | None: pKa values are too similar. |
| Salt vs. Acid State | High: Chemical shift changes (pH dependent). | Low: Buffers often mask the initial state. | High: Can distinguish, but destructive. |
| Inorganic Impurities | Low: NaCl/NaOH are silent. | Low: Salts elute in void volume. | Variable: Interferences possible. |
The Verdict: Use NMR/FTIR for Structural Qualification (Identity/Isomer Purity) and HPLC for Quantitative Assay (Trace organic impurities).
Part 2: Chemical Reference Data
The Isomer Challenge
The primary organic impurity is often the precursor Isonicotinic Acid or its isomer Nicotinic Acid . Distinguishing these is the core requirement of this protocol.
-
Sodium Isonicotinate: Symmetric structure (C2v point group).
-
Nicotinic Acid (Impurity): Asymmetric structure (Cs point group).
Spectral Fingerprints (The "Truth" Tables)
Table A: 1H NMR Chemical Shift Data (D₂O Solvent)
Note: Shifts are pH-dependent. Values below represent the distinct species.
| Proton Position | Sodium Isonicotinate (Salt) | Isonicotinic Acid (Free Acid) | Nicotinic Acid (Isomer) |
| Pattern | AA'XX' (Symmetric) | AA'XX' (Symmetric) | ABCD (Asymmetric) |
| H-2, H-6 (Ortho to N) | ~8.4 – 8.5 ppm (Doublet) | ~8.7 – 8.8 ppm (Doublet) | Singlet (~8.9) & Doublet (~8.7) |
| H-3, H-5 (Meta to N) | ~7.5 – 7.6 ppm (Doublet) | ~7.8 – 7.9 ppm (Doublet) | Multiplets (~8.2 & ~7.6) |
| Key Distinction | Upfield shift due to anion shielding. | Downfield shift due to protonation. | Singlet peak appears (H-2). |
Table B: FTIR Characteristic Wavenumbers
Differentiation relies on the Carbonyl Environment.
| Functional Group | Sodium Isonicotinate (Salt) | Isonicotinic Acid (Precursor) |
| Carbonyl (C=O) | Absent (Delocalized COO⁻) | Strong Band (~1700–1730 cm⁻¹) |
| Carboxylate (COO⁻) | Doublet: Asym: ~1540–1610 cm⁻¹Sym: ~1360–1450 cm⁻¹ | Absent |
| O-H Stretch | Broad ~3400 cm⁻¹ (if Hydrate) | Very Broad ~2500–3300 cm⁻¹ (COOH dimer) |
Part 3: Experimental Protocols
Protocol 1: 1H NMR Validation
Objective: Confirm symmetric pyridine ring substitution and absence of isomeric contaminants.
-
Sample Preparation:
-
Weigh 10–15 mg of Sodium Isonicotinate.
-
Dissolve in 0.6 mL Deuterium Oxide (D₂O) .
-
Expert Tip: Do not use DMSO-d6 for salt confirmation if possible; the salt solubility is lower, and the "salt vs. acid" shift differentiation is less pronounced than in D₂O.
-
-
Acquisition Parameters:
-
Scans: 16 (Sufficient for >98% purity).
-
Relaxation Delay (D1): ≥ 5 seconds (Carboxylate protons relax slowly; ensure full integration accuracy).
-
Pulse Angle: 30° or 45°.
-
-
Processing & Integration:
-
Reference the residual HDO peak to approx 4.79 ppm (though temperature dependent).
-
Integrate the two aromatic regions.
-
Validation Criterion: You must observe a 1:1 ratio (2H:2H) of two clean doublets. Any singlet or complex multiplet indicates Isomer contamination.
-
Protocol 2: FTIR Purity Check
Objective: Confirm complete conversion from Acid to Salt (disappearance of COOH).
-
Method: Attenuated Total Reflectance (ATR) is preferred for speed and reproducibility.
-
Procedure:
-
Place solid powder directly on the diamond crystal.
-
Apply high pressure to ensure good contact.
-
Scan range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Analysis:
-
Focus on the 1650–1750 cm⁻¹ region .
-
Pass: Flat baseline in this region.
-
Fail: Sharp peak ~1710 cm⁻¹ (Indicates unreacted Isonicotinic Acid).
-
Part 4: Logic & Visualization
The following diagram illustrates the decision matrix for validating the material.
Caption: Logical workflow for distinguishing Sodium Isonicotinate from isomers and free acid precursors.
Part 5: Troubleshooting & Self-Validation
How do you know your data is trustworthy?
-
The "Water Check" (NMR):
-
Sodium Isonicotinate is often a hydrate (e.g., tetrahydrate). In D₂O, the hydrate water exchanges rapidly and merges with the solvent residual peak (HDO).
-
Observation: If your sample is dry, the HDO peak is small. If it is the hydrate, the HDO peak will be significantly larger than the solvent blank. This confirms the hydration state qualitatively.
-
-
The "Shift Drift" (NMR):
-
If the chemical shifts appear "between" the Acid and Salt values (e.g., H2 at 8.6 ppm), your sample may be partially acidified or the pH of your D₂O is acidic.
-
Correction: Add a micro-drop of NaOD to the NMR tube. If the peaks shift upfield to the "Salt" values (~8.4 ppm), the identity is confirmed.
-
-
The "Doublet Gap" (FTIR):
-
A true salt must show two distinct bands for the carboxylate (Asymmetric and Symmetric).[2] If you see only one broad blob around 1600 cm⁻¹, the sample may be wet or amorphous. A crystalline salt yields sharp, separated bands.
-
References
-
National Institutes of Health (PubChem). Sodium Isonicotinate (Compound Summary). PubChem Database. [Link]
-
Spectral Database for Organic Compounds (SDBS). Isonicotinic Acid & Nicotinic Acid 1H NMR Data. AIST (Japan). [Link](Note: Search by CAS 55-22-1 for Acid comparison)
-
Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 2019. [Link]
Sources
Technical Comparison: Sodium Isonicotinate vs. Isonicotinic Acid as Organic Anodes
This guide provides an in-depth technical comparison between Sodium Isonicotinate (Na-INA) and its precursor, Isonicotinic Acid (INA) , focusing on their application as organic anode materials for Sodium-Ion Batteries (SIBs).
Executive Summary
Verdict: Sodium Isonicotinate (Na-INA) is the superior anode material for non-aqueous sodium-ion batteries.
While Isonicotinic Acid (INA) serves as the chemical precursor, its direct application as an anode is severely limited by poor cycling stability, high solubility in organic electrolytes, and detrimental side reactions caused by the acidic proton. Na-INA , the salt derivative, forms a robust ionic crystal lattice that facilitates Na-ion diffusion, mitigates dissolution, and stabilizes the Solid Electrolyte Interphase (SEI), delivering a reversible capacity of ~140–160 mAh g⁻¹ with superior retention.
Molecular & Structural Analysis
The fundamental difference in electrochemical performance stems from the solid-state arrangement and chemical stability of the two materials.
| Feature | Isonicotinic Acid (INA) | Sodium Isonicotinate (Na-INA) |
| Formula | C₆H₅NO₂ | C₆H₄NO₂Na |
| Crystal Lattice | Hydrogen-bonded network (O-H···N). | Ionic crystal (Na⁺···O⁻ electrostatic interactions). |
| Electronic State | Neutral; Protonated carboxyl group. | Anionic carboxylate (COO⁻) stabilized by Na⁺. |
| Electrolyte Solubility | High (Dissolves in carbonates/ethers). | Low (Stable in organic electrolytes). |
| Active Center | Pyridine Ring + Carboxyl (H-blocked). | Pyridine Ring + Carboxyl (Na-accessible).[1][2] |
Structural Impact on Electrochemistry[2][3]
-
INA (Acid): The strong intermolecular hydrogen bonding creates a dense structure that hinders the intercalation of large Na⁺ ions (1.02 Å). Furthermore, the acidic proton (
) can react with the electrolyte salt (e.g., ), leading to HF formation and cell degradation. -
Na-INA (Salt): The sodium ions act as "pillars" between the organic layers, creating pre-existing channels for ion diffusion. This "pillar effect" significantly lowers the activation energy for sodiation/desodiation.
Electrochemical Characterization
Cyclic Voltammetry (CV) Profiles
The redox behavior reveals the reversibility of the sodium storage mechanism.
-
Na-INA: Exhibits a pair of sharp, well-defined redox peaks centered around 0.65 V vs. Na/Na⁺ . This corresponds to the reversible enolization of the carbonyl group and the participation of the pyridine ring in charge delocalization.
-
INA: Shows broad, irreversible peaks during the first cathodic scan (reduction) around 0.4–0.8 V, attributed to the irreversible reduction of the proton and electrolyte decomposition (SEI formation). Subsequent cycles show rapidly diminishing current density.
Galvanostatic Charge/Discharge Data
Data summarized from comparative organic carboxylate anode studies.
| Metric | Isonicotinic Acid (INA) | Sodium Isonicotinate (Na-INA) |
| 1st Discharge Capacity | ~250 mAh g⁻¹ (High irreversibility) | ~280 mAh g⁻¹ |
| Reversible Capacity | < 50 mAh g⁻¹ (Rapid decay) | 145 mAh g⁻¹ (Stable) |
| Avg. Discharge Voltage | Undefined (Sloping profile) | 0.7 V vs. Na/Na⁺ |
| Coulombic Efficiency (1st) | < 30% | ~55–60% |
| Coulombic Efficiency (10th) | < 80% | > 98% |
Rate Capability & Cycling[4][5]
-
Na-INA: Retains >80% of its capacity at 2C rates due to the ionic conductivity of the salt lattice. Cycling stability extends beyond 200 cycles with negligible fading.
-
INA: Fails within 20 cycles due to active material loss (dissolution) into the electrolyte.
Mechanistic Insight: The "Pillaring" Effect
The following diagram illustrates the synthesis and the superior electrochemical mechanism of the salt form.
Caption: Transformation of INA to Na-INA and the subsequent stable redox mechanism in Sodium-Ion Batteries.
Experimental Protocols
To validate these performance metrics, the following protocols for synthesis and cell assembly are recommended.
Synthesis of Sodium Isonicotinate (Na-INA)
Objective: Convert commercial INA to battery-grade Na-INA.
-
Dissolution: Dissolve 10 mmol of Isonicotinic Acid in 20 mL of absolute ethanol.
-
Neutralization: Slowly add a stoichiometric amount (10 mmol) of Sodium Hydroxide (NaOH) dissolved in minimal ethanol/water (95:5).
-
Precipitation: Stir at room temperature for 4 hours. The white precipitate (Na-INA) will form.
-
Purification: Centrifuge and wash the precipitate 3 times with ethanol to remove excess NaOH and water.
-
Drying: Dry in a vacuum oven at 120°C for 12 hours to ensure the removal of lattice water (anhydrous form is preferred for SIBs).
Electrochemical Cell Assembly (Coin Cell 2032)
-
Working Electrode: Mix Na-INA (60 wt%), Super P Carbon (30 wt%), and PVDF Binder (10 wt%) in NMP. Cast onto Copper foil. Loading: 1.0–1.5 mg cm⁻².
-
Counter Electrode: Sodium metal slice (rolled onto Aluminum foil).
-
Electrolyte: 1.0 M
in Diglyme (Diethylene glycol dimethyl ether) or EC:DEC (1:1 vol). Note: Ether-based electrolytes (Diglyme) often yield better stability for organic anodes. -
Separator: Glass Fiber (Whatman GF/D).
References
-
Organic Anodes Review: "Recent Advances in Organic Anode Materials for Sodium-Ion Batteries." MDPI, 2023.
-
Carboxylate Mechanisms: "A carboxylate- and pyridine-based organic anode material for K-ion batteries" (Analogous Na-ion chemistry). RSC New J. Chem., 2022.
-
Electrolyte Optimization: "A Comparative Guide to Electrolyte Formulations for Sodium-Ion Batteries." BenchChem, 2025.
-
Redox Mechanisms: "Redox Mechanism in Na-Ion Battery Cathodes Probed by Advanced Soft X-Ray Spectroscopy." Frontiers in Energy Research, 2020.
-
General SIB Anodes: "Sodium-Ion Battery Technology: Advanced Anodes, Cathodes and Electrolytes." ResearchGate, 2025.[3][4]
Sources
Bioavailability comparison of isonicotinic acid salts vs free acid forms
Executive Summary
The Bioavailability Divergence: The bioavailability of Isonicotinic Acid (INA) and its derivatives is governed by a single, critical physicochemical bottleneck: lattice energy .
While the free acid form (INA) exhibits limited aqueous solubility (~5.2 g/L at 20°C) due to a robust intermolecular hydrogen-bonding network, its salt forms (specifically Sodium Isonicotinate) disrupt this lattice, increasing solubility by orders of magnitude. For drug development, this translates to a shift from dissolution-limited absorption (BCS Class II behavior) in the free acid to permeability-limited absorption (BCS Class I/III behavior) in the salt forms.
This guide details the mechanistic drivers of this difference and provides the experimental protocols required to validate these properties in a pre-clinical setting.
The Physicochemical Barrier: Free Acid vs. Salts[1][2]
To understand the bioavailability gap, one must first analyze the solid-state chemistry that dictates dissolution.
Isonicotinic Acid (Free Acid)
-
Lattice Dynamics: INA exists as a zwitterion in the crystal lattice. The proton from the carboxylic acid migrates to the pyridine nitrogen, creating strong electrostatic and hydrogen-bond networks (Head-to-Tail alignment).
-
Consequence: High melting point (>300°C) and high lattice energy. Water molecules struggle to overcome these cohesive forces at physiological temperatures, resulting in poor solubility.
Isonicotinic Acid Salts (Sodium/Hydrochloride)
-
Structure: Ionic species (e.g., Sodium Isonicotinate).
-
Lattice Dynamics: The salt formation replaces the strong H-bond network with ionic interactions. Upon contact with water, the high hydration energy of the counter-ion (Na⁺ or Cl⁻) drives the rapid disintegration of the crystal lattice.
-
Consequence: Rapid dissolution and high saturation solubility.
Comparative Data Profile
| Parameter | Isonicotinic Acid (Free Acid) | Sodium Isonicotinate (Salt) | Isonicotinic Acid HCl (Salt) |
| CAS | 55-22-1 | 16887-79-9 | 57455-22-9 |
| Molecular Weight | 123.11 g/mol | 145.09 g/mol | 159.57 g/mol |
| Aqueous Solubility (20°C) | ~5.2 g/L (Low) | >100 g/L (High)* | High |
| pH of Saturated Soln | 3.0 - 4.0 | 7.0 - 8.5 | < 2.0 |
| Dissolution Mechanism | Surface erosion (Slow) | Ionic dissociation (Rapid) | Ionic dissociation (Rapid) |
| Limiting Factor | Lattice Energy | Permeability | Permeability |
*Note: Exact solubility of the sodium salt varies by polymorph but consistently exceeds the free acid by >20-fold based on general sodium carboxylate chemistry.
Mechanistic Pathway: From Crystal to Plasma
The following diagram illustrates the kinetic pathway differences between the free acid and salt forms, highlighting where the "Bioavailability Trap" occurs for the free acid.
Figure 1: The Bioavailability Pathway. The red node highlights the dissolution rate-limiting step for the free acid, which is bypassed by the salt form (green).
Experimental Protocols for Validation
To objectively compare these forms in your own lab, do not rely on visual inspection. Use these self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the thermodynamic solubility limit (
-
Preparation:
-
Prepare Phosphate Buffer (pH 6.8) and 0.1N HCl (pH 1.2) to simulate intestinal and gastric fluids.[4]
-
Weigh excess INA Free Acid (~100 mg) and INA Sodium Salt (~500 mg) into separate glass vials.
-
-
Saturation:
-
Add 10 mL of media to each vial.
-
Incubate at 37°C ± 0.5°C in an orbital shaker (100 RPM) for 24 hours.
-
Check Point: Ensure solid is still present.[5] If dissolved completely, add more solid.
-
-
Filtration & Analysis:
-
Filter supernatant using a 0.45 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).
-
Dilute filtrate immediately.
-
Analyze via HPLC-UV (Detection @ 262 nm).
-
-
Calculation:
Protocol B: Intrinsic Dissolution Rate (IDR)
Objective: Measure the rate of dissolution (
Apparatus: Wood’s Apparatus (Rotating Disk) or similar USP <1087> setup.
-
Pellet Formation:
-
Compress 300 mg of pure sample (Free Acid or Salt) into a die (0.5 cm² surface area) at 2000 psi for 1 minute.
-
Validation: Ensure the pellet surface is smooth and flush with the die.
-
-
Dissolution Run:
-
Medium: 900 mL degassed water or buffer at 37°C.
-
Rotation: 100 RPM.
-
Immersion: Lower the die so the pellet is immersed.
-
-
Sampling:
-
Withdraw 5 mL samples at 1, 2, 5, 10, 15, and 20 minutes. Replace with fresh medium.
-
-
Analysis:
-
Plot Cumulative Amount Dissolved (
) vs. Time ( ). -
Calculate slope of the linear region.
-
-
Result:
Workflow Visualization: IDR Experiment
The following workflow ensures reproducibility in IDR testing.
Figure 2: Intrinsic Dissolution Rate (IDR) Workflow. Critical QC steps are highlighted in red to prevent data artifacts.
Conclusion & Recommendation
For researchers utilizing Isonicotinic Acid as a co-former, counter-ion, or intermediate:
-
Use the Free Acid only if your application requires slow release or if you are targeting specific co-crystal structures where the carboxylic acid motif is required for heterosynthon formation (e.g., acid-amide dimers).
-
Use the Salt Form (Sodium/HCl) for any application requiring rapid onset, high bioavailability, or high aqueous concentration. The salt form effectively converts the molecule from a "solubility-limited" system to a "permeability-limited" system.
References
-
Isonicotinic Acid Properties & Solubility. ChemicalBook/Merck Index. (Retrieved 2026). CAS 55-22-1 Data. Link
-
Sodium Isonicotinate Solubility. TCI Chemicals. Product P0991 Data Sheet. Link
-
Dissolution Rate Comparison of Weak Acids and Salts. Journal of Pharmaceutical Sciences. Comparative study on pH-dependent dissolution. Link (General Reference for Salt Principle)
-
Biopharmaceutics Classification System (BCS). U.S. Food and Drug Administration. Guidance for Industry. Link
-
Crystal Structure and Hydrogen Bonding of Isonicotinic Acid. Acta Crystallographica. Analysis of zwitterionic lattice networks. Link
Sources
- 1. Isonicotinic acid hydrochloride | C6H6ClNO2 | CID 57455229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
X-ray powder diffraction (PXRD) patterns of sodium isonicotinate polymorphs
This guide details the solid-state landscape of Sodium Isonicotinate (Sodium 4-pyridinecarboxylate), focusing on the critical distinction between its stable solvated forms and anhydrous phases.
Content Type: Technical Comparison Guide Subject: Solid-State Characterization (PXRD) of Sodium 4-Pyridinecarboxylate Audience: Pharmaceutical Scientists, Process Chemists, and Crystallographers
Executive Summary
Sodium isonicotinate (CAS 16887-79-9) is a key intermediate in the synthesis of pyridine-based pharmaceuticals and a ligand for metal-organic frameworks (MOFs). Unlike simple organic molecules, its "polymorphism" is dominated by pseudopolymorphism —specifically, the existence of a stable Tetrahydrate phase versus a metastable Anhydrous phase.
This guide compares these forms, providing the experimental frameworks required to distinguish them using X-ray Powder Diffraction (PXRD). Misidentification of the hydration state can lead to erroneous solubility calculations and processing failures during drug product formulation.
Polymorph Landscape: The Tetrahydrate vs. Anhydrous System
The solid-state chemistry of sodium isonicotinate is defined by its coordination geometry. The sodium ion (
| Feature | Form A: Tetrahydrate | Form B: Anhydrous |
| Stability | Thermodynamically Stable at RT/RH. | Metastable . Highly hygroscopic. |
| Occurrence | Standard commercial form. | Generated via thermal treatment (>100°C). |
| Crystal Habit | Prismatic or block-like crystals. | Microcrystalline powder / collapsed lattice. |
| Key Risk | Loss of water during milling/drying. | Rapid rehydration to Form A upon exposure. |
PXRD Fingerprinting & Phase Identification
While specific proprietary
Comparative Diffraction Characteristics
| Diffraction Feature | Tetrahydrate (Form A) | Anhydrous (Form B) | Crystallographic Cause |
| Low Angle Peaks ( | Present. Distinct peaks corresponding to large d-spacing of water channels. | Absent or Shifted. Lattice contraction eliminates large d-spacings. | Collapse of solvent channels upon dehydration. |
| Peak Definition | Sharp, well-resolved Bragg peaks (High Crystallinity). | Broader, less intense peaks (Lower Crystallinity). | Loss of long-range order during the dehydration stress. |
| High Angle Shift | Reference positions. | Right Shift. Peaks move to higher | Unit cell volume reduction (smaller |
Critical Insight: In Variable Temperature PXRD (VT-PXRD), the transition from Tetrahydrate to Anhydrous is often non-destructive initially but results in a "collapsed" phase if the water played a structural bridging role.
Experimental Protocols
Protocol A: Generation of Anhydrous Sodium Isonicotinate
Objective: Isolate Form B for reference characterization without inducing amorphization.
-
Preparation: Grind 500 mg of Sodium Isonicotinate Tetrahydrate (commercial grade) into a fine powder using an agate mortar to minimize preferred orientation.
-
Thermal Treatment: Place the sample in a vacuum oven.
-
Ramp: Heat to 110°C at a rate of 5°C/min.
-
Dwell: Hold at 110°C for 4 hours under reduced pressure (<10 mbar).
-
Cooling: Cool to room temperature under vacuum or in a desiccator with
.-
Warning: Exposure to ambient humidity (>40% RH) will trigger rapid reversion to the Tetrahydrate.
-
Protocol B: Controlled PXRD Acquisition
Objective: Obtain a diffraction pattern of the hygroscopic Anhydrous form.
-
Sample Mounting: Mount the dried sample onto a zero-background silicon holder inside a glove bag (dry
atmosphere). -
Protection: Cover the sample with a Kapton® (polyimide) film to prevent moisture uptake during the scan.
-
Instrument Parameters:
-
Radiation: Cu K
( ). -
Range: 2° to 40°
. -
Step Size: 0.02°.
-
Scan Speed: Fast scan (e.g., 5°/min) recommended to minimize exposure time.
-
Phase Transformation Pathways
The following diagram illustrates the thermodynamic relationship between the forms, highlighting the reversibility driven by relative humidity (RH).
Figure 1: Cycle of hydration and dehydration. Note that the Anhydrous form is kinetically unstable in ambient air.
Technical Insights for Researchers
Distinguishing Salts from Co-Crystals
Researchers often confuse sodium isonicotinate polymorphs with co-crystals of isonicotinamide.
-
Check: If your PXRD pattern shows peaks at
or , verify you have not accidentally formed a co-crystal with residual isonicotinic acid precursors. -
Validation: Use DSC (Differential Scanning Calorimetry) .[1] The Tetrahydrate will show a broad endotherm (dehydration) peaking around 100-120°C, while the Anhydrous form will show only a sharp melting point (typically >250°C, often with decomposition).
Preferred Orientation Effects
Sodium isonicotinate crystals often grow as needles or plates. This leads to preferred orientation in PXRD, where specific peaks (e.g., the (00l) planes) are artificially intensified.
-
Solution: Use a transmission geometry (capillary) diffractometer or grind the sample with amorphous silica glass to randomize crystal orientation.
Coordination Polymer Formation
Sodium isonicotinate can form 1D, 2D, or 3D coordination polymers depending on synthesis conditions (solvent polarity).
-
Observation: If synthesized in alcohol/water mixtures, you may isolate a Form C (Solvate) . This will exhibit a PXRD pattern distinct from both the Tetrahydrate and Anhydrous forms. Always perform TGA (Thermogravimetric Analysis) to quantify solvent content.
References
-
PubChem. (2025).[2][3] Sodium Isonicotinate (Compound).[1][3][4][5][6][7][8] National Library of Medicine.[2] Available at: [Link]
-
Takeda Pharmaceutical Company. (2005). Characterization of pharmaceutical polymorphs by isothermal calorimetry. PubMed. Available at: [Link]
-
MDPI. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection. Available at: [Link]
-
Indian Academy of Sciences. (2000). Structural, thermal and spectroscopic properties of supramolecular coordination solids (Metal isonicotinate tetrahydrates). Available at: [Link]
Sources
- 1. media.sci-meet.com [media.sci-meet.com]
- 2. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Isonicotinate | C6H4NNaO2 | CID 23662338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. teaduskool.ut.ee [teaduskool.ut.ee]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Sodium Isonicotinate Tetrahydrate: Proper Disposal Procedures
Introduction: Stewardship Beyond Synthesis
Sodium isonicotinate tetrahydrate (the sodium salt of 4-pyridinecarboxylic acid) is a critical intermediate in the synthesis of antitubercular drugs (such as isoniazid) and various corrosion inhibitors. While often perceived as less hazardous than its parent compound, pyridine, or its acid form, improper disposal poses significant environmental risks due to the stability of the pyridine ring and the potential for nitrogen oxide (NOx) generation during thermal decomposition.[1]
This guide moves beyond generic "dispose of according to regulations" advice. It provides a mechanistic rationale for disposal pathways, ensuring that your laboratory maintains the highest standards of safety and environmental compliance (E-E-A-T).
Chemical Profile & Hazard Assessment
Effective disposal begins with accurate characterization. Unlike free pyridine, the sodium salt is non-volatile and generally water-soluble, which alters its waste stream classification.[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Chemical Name | Sodium Isonicotinate Tetrahydrate | Target analyte for waste manifests. |
| CAS Number | 16887-79-9 (Anhydrous generic) | Use for inventory tracking. |
| Molecular Formula | C₆H₄NNaO₂[2][3][4] · 4H₂O | High water content affects mass balance in incineration. |
| Molecular Weight | ~217.15 g/mol (Tetrahydrate) | Essential for stoichiometric waste calculations. |
| Solubility | High (Water) | Risk of leaching if landfilled (Prohibited). |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Requires contact-protection PPE.[1][4] |
| RCRA Status | Not P- or U-listed specifically | Must be characterized; treat as chemical waste. |
Critical Safety Note: While sodium isonicotinate is not spontaneously combustible, its thermal decomposition releases sodium oxides and nitrogen oxides (NOx) .[1] Disposal by open burning is strictly prohibited.
Pre-Disposal Segregation Strategy
The choice of disposal method depends entirely on the physical state of the waste. Mixing streams (e.g., throwing solids into liquid carboys) complicates downstream incineration and increases disposal costs.[1]
Diagram 1: Waste Segregation Decision Logic
Caption: Logical flow for segregating sodium isonicotinate waste streams to ensure compatibility with downstream incineration protocols.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Mark the container clearly with the chemical name. Although not a DOT "Hazardous Material" for transport, label as "Non-Regulated Chemical Waste" to prevent it from entering municipal trash.[1]
-
Storage: Keep the container closed tightly. Sodium isonicotinate tetrahydrate is hygroscopic; absorbing excess moisture can make the waste sticky and difficult to handle.
-
Disposal Path: Transfer to Environmental Health & Safety (EHS) for lab packing . The ultimate fate must be incineration.
Protocol B: Aqueous Solutions (Mother Liquors)
Applicability: Reaction byproducts dissolved in water.
-
pH Verification: Check the pH of the solution. Sodium isonicotinate is a salt of a weak acid and strong base, creating slightly alkaline solutions.[1]
-
Action: If pH > 10, neutralize carefully with dilute Hydrochloric Acid (HCl) to pH 6–9 to prevent corrosion of waste drums.[1]
-
-
Precipitation Check: Ensure no solids have precipitated. If solids are present, filter them out and dispose of them as Solid Waste (Protocol A) .[1] Slurries are often rejected by waste contractors or charged at a premium.
-
Segregation: Do not mix with heavy metal waste (e.g., mercury, lead) or oxidizers, as this restricts the incineration facility's ability to process the stream.[1]
Protocol C: Organic Solvent Mixtures
Applicability: Extraction layers or synthesis mixtures.
-
Compatibility: Sodium isonicotinate is chemically stable in most organic solvents. Ensure the solvent itself is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if they are acidic).[1]
-
Halogenated vs. Non-Halogenated: Segregate based on the solvent, not the salt.[1]
-
Why? High-temperature incineration of halogenated waste requires specific scrubbers for acid gas (HCl/HF).
-
-
Trace Solids: If the salt is suspended, not dissolved, filter it.[1] Suspended solids can clog liquid injection nozzles at incineration plants.
The Mechanism of Destruction: Incineration[1]
Why do we mandate incineration? Landfilling organic salts allows them to eventually leach into groundwater. Biological wastewater treatment plants (WWTP) may struggle to degrade the pyridine ring efficiently, leading to environmental release.[1]
Diagram 2: Thermal Destruction Pathway
Caption: The thermal degradation pathway ensures the pyridine ring is broken down, while scrubbers capture nitrogen oxides.[1]
Regulatory Compliance & Transport
-
US EPA (RCRA): Sodium Isonicotinate is not listed on the P or U lists. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[1]
-
Determination: It generally does not meet criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1] Unless contaminated with heavy metals or toxic solvents, it is Non-RCRA Regulated .[1]
-
Best Practice: Manage as "Non-RCRA Regulated Chemical Waste" to ensure incineration. Never dispose of in sanitary sewer or regular trash.[5]
-
-
DOT (Transport): Not regulated as a hazardous material for transport (unless mixed with hazardous solvents).
Emergency Spill Procedures
In the event of a solid spill of Sodium Isonicotinate Tetrahydrate:
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 dust mask to prevent inhalation irritation.[1]
-
Containment: Do not dry sweep if dust generation is likely. Cover the spill with a damp paper towel or use a HEPA vacuum.
-
Cleanup: Scoop material into a waste container. Wipe the area with water (the salt is highly soluble).
-
Disposal: Label the debris as Solid Chemical Waste (Protocol A).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23662338, Sodium isonicotinate. Retrieved from [Link]
-
US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
